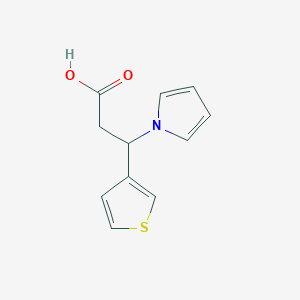

3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-pyrrol-1-yl-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-11(14)7-10(9-3-6-15-8-9)12-4-1-2-5-12/h1-6,8,10H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPNBMRWTIBTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(CC(=O)O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid (CAS No. 866019-33-2) is a compound featuring a pyrrole and thiophene moiety, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 221.28 g/mol

- Structural Features : The compound consists of a propanoic acid group attached to a pyrrole ring, which is further substituted with a thiophene ring.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related pyrrole derivatives have shown them to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. These compounds often engage in mechanisms such as:

- Inhibition of cell proliferation : Inducing cell cycle arrest.

- Apoptosis induction : Triggering programmed cell death through mitochondrial pathways.

| Study | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| A549 | Apoptosis | Induced significant apoptosis at low concentrations. | |

| HT29 | Cell Cycle Arrest | Showed G1 phase arrest in treated cells. |

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes implicated in disease processes:

- S-nitrosoglutathione reductase (GSNOR) : Inhibition of this enzyme can lead to increased levels of nitrosothiols, which are crucial in cellular signaling and maintaining redox homeostasis.

Case Study 1: In Vitro Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to exhibit selective toxicity towards tumor cells while sparing normal lymphocytes. The IC50 values were determined using MTT assays.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 15 | 2.5 |

| HT29 | 20 | 2.0 |

| Normal Lymphocytes | >100 | - |

Case Study 2: Mechanistic Studies

Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis in A549 cells. Fluorochrome staining techniques were employed to quantify apoptotic cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The target compound’s pyrrole and thiophene groups confer moderate polarity, whereas the chlorophenyl analog is more hydrophobic .

- Reactivity : The carboxylic acid group enables salt formation or esterification, critical for prodrug design (e.g., ’s mitochondria-targeted antioxidants) .

- Stability: Isoindolinone derivatives may exhibit higher stability due to the rigid bicyclic structure .

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via Michael addition or multicomponent reactions involving pyrrole and thiophene derivatives. Key steps include:

- Thiol-ene coupling : Reacting thiophene-3-thiol with acrylate intermediates under UV light or radical initiators to ensure regioselectivity .

- Acid-catalyzed cyclization : Using propanoic acid derivatives with pyrrole under reflux in polar aprotic solvents (e.g., DMF) .

Critical conditions : Temperature control (< 80°C) minimizes side reactions like over-oxidation. Catalysts such as DABCO improve regioselectivity in thiophene functionalization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR : Use - and -NMR to confirm substitution patterns on the pyrrole and thiophene rings. The β-protons of the propanoic acid chain appear as triplets near δ 2.5–3.0 ppm .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (aromatic absorption) ensure >95% purity. Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .

- FT-IR : Carboxylic acid C=O stretch at 1700–1720 cm and absence of peaks >3000 cm (confirms deprotonation) .

Advanced Research Questions

Q. How can contradictory solubility data (e.g., aqueous vs. organic solvents) be resolved for this compound?

Discrepancies arise from pH-dependent ionization of the carboxylic acid group:

- pH 2–4 : Protonated form dominates, leading to poor aqueous solubility (<1 mg/mL). Use DMSO or DMF for dissolution .

- pH >6 : Deprotonated form increases solubility (up to 10 mg/mL in PBS). Validate via shake-flask method with HPLC quantification .

Mitigation : Pre-saturate buffers with the compound to avoid precipitation in biological assays .

Q. What strategies are effective in resolving overlapping spectral signals in NMR for structural confirmation?

Q. How can researchers design experiments to probe the compound’s biological activity, particularly enzyme inhibition?

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for derivatives?

- Docking studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 6COX). Focus on hydrogen bonding between the carboxylic acid group and Arg120 .

- QSAR modeling : Train models with descriptors like Hammett σ (thiophene electron-withdrawing effect) and LogP (optimize for 1–3) .

Data Contradiction & Optimization

Q. How can researchers address discrepancies in reported biological activity across studies?

Q. What advanced techniques optimize regioselectivity in functionalizing the thiophene ring?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to install substituents at thiophene C2/C5 positions .

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during thiophene modification .

Methodological Validation

Q. How should researchers validate synthetic methods for scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.